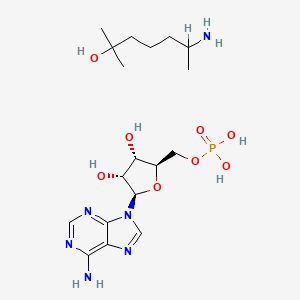

Heptaminol 5'-adenylate

Description

Historical Context of Nucleotide Derivative Research

The study of nucleotide derivatives is a field that has evolved significantly over several decades. Initially, research focused on the fundamental roles of nucleotides like AMP as building blocks for nucleic acids (DNA and RNA) and as key players in cellular energy metabolism. acs.org Scientists have long been interested in modifying natural nucleosides and nucleotides to create analogues with therapeutic potential. These modifications can involve changes to the sugar, the nucleobase, or the phosphate (B84403) group. mdpi.com The primary goal of this research has been to develop compounds that can act as antiviral or anticancer agents by interfering with cellular or viral processes. mdpi.comnih.gov

Evolution of Research Interest in Amidate Nucleosides and Analogs

A significant development in nucleotide derivative research has been the focus on amidate nucleosides, particularly phosphoramidate (B1195095) prodrugs, often referred to as ProTides. nih.govsioc-journal.cn This prodrug approach was designed to overcome the limitations of administering nucleoside analogues directly. nih.gov Many nucleoside analogues are not efficiently taken up by cells or converted into their active, phosphorylated forms. frontiersin.org By masking the phosphate group with an amino acid ester and an aryl group, these amidate prodrugs can more easily cross cell membranes. nih.govacs.org Once inside the cell, enzymes cleave the masking groups, releasing the active nucleoside monophosphate. nih.govacs.org This strategy has proven highly successful, leading to the development of approved antiviral drugs. nih.gov

Conceptual Framework: Adenosine (B11128) 5'-Monophosphate (AMP) Conjugates in Biochemical Systems

AMP is a central molecule in various cellular processes. acs.org Beyond its role in energy metabolism and as a precursor for ATP, AMP can also act as a signaling molecule. acs.org The conjugation of other molecules to AMP is a strategy to potentially modulate the activity of the attached molecule or to target it to specific cellular pathways involving AMP. Prodrugs of AMP are designed to deliver AMP or its analogues into cells to bypass the initial phosphorylation step, which can often be a rate-limiting factor in their activation. mdpi.comresearchgate.net The general principle of an AMP prodrug involves a carrier-linked approach where the active drug is attached to a "pro-moiety" that is later removed by enzymatic or chemical means to release the active drug. mdpi.comresearchgate.net

Rationale for Investigating Heptaminol (B132716) 5'-adenylate as a Nucleotide Derivative

The investigation into Heptaminol 5'-adenylate, also referred to as Heptaminol AMP amidate (HAA), stems from the desire to combine the known properties of its two components in a novel chemical entity. Heptaminol is recognized as a cardiac stimulant and vasodilator. The rationale for creating an amidate of AMP with heptaminol was to explore its potential immunopotentiating effects. Research has shown that this compound can potentiate the in vitro primary humoral immune response to T-cell dependent antigens. researchgate.netgoogle.com This suggests a potential application in modulating the immune system. A German patent also describes its activity in enhancing the primary humoral in vitro immune response in spleen cell cultures. google.com

Research Findings on this compound

The following tables summarize some of the available data on this compound.

| Property | Value |

|---|---|

| Molecular Formula | C18H33N6O8P |

| Molecular Weight | 492.46 g/mol |

| CAS Number | 57249-13-5 |

| Boiling Point | 798.5°C at 760 mmHg |

| Flash Point | 436.7°C |

| Area of Investigation | Reported Finding | Reference |

|---|---|---|

| Immunology | Potentiates the in vitro primary humoral immune response against T-cell dependent antigens. | researchgate.netgoogle.com |

| Immunology | Enhances anti-SRBC PFC activity and antibody titers in mice. | google.com |

Properties

CAS No. |

57249-13-5 |

|---|---|

Molecular Formula |

C18H33N6O8P |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

6-amino-2-methylheptan-2-ol;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.C8H19NO/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;1-7(9)5-4-6-8(2,3)10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);7,10H,4-6,9H2,1-3H3/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

WKKHSEQYFOKDNZ-MCDZGGTQSA-N |

SMILES |

CC(CCCC(C)(C)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Isomeric SMILES |

CC(CCCC(C)(C)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

CC(CCCC(C)(C)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Other CAS No. |

57249-13-5 |

Synonyms |

heptaminol adenosine monophosphate amidate heptaminol AMP amidate heptaminol AMP conjugate |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation in Research Contexts

Methodologies for Amidate Linkage Formation in Nucleotides

The formation of a phosphoramidate (B1195095) (or amidate) linkage, where a nitrogen atom is directly bonded to a phosphorus atom of a phosphate (B84403) group, is a key structural feature of Heptaminol (B132716) 5'-adenylate. This bond replaces the more common phosphodiester bond found in natural nucleic acids.

Heptaminol 5'-adenylate (HAA) is a derivative of 5'-adenosine monophosphate (5'-AMP). nih.gov Its synthesis involves the formation of a phosphoramidate bond between the phosphate group of AMP and the amino group of heptaminol. Phosphoramidite chemistry is the gold standard for the synthesis of oligonucleotides and their derivatives. nih.govresearchgate.net This methodology is highly adaptable for creating modified linkages, including phosphoramidates.

The general synthetic cycle, which can be adapted for this specific compound, involves several key steps:

Activation: The phosphate group of a protected AMP molecule is activated. In solid-phase synthesis, this often involves converting a phosphodiester into a more reactive intermediate. For instance, a phosphodiester can be activated with p-tosyl chloride. nih.gov

Coupling: The activated phosphate is then subjected to nucleophilic attack by the primary amine of heptaminol. This displacement reaction forms the stable P-N (phosphoramidate) bond. nih.gov

Deprotection: Protecting groups on the nucleobase, sugar, and the newly formed phosphoramidate linkage are removed to yield the final product, this compound.

Alternative methods for forming phosphoramidate linkages include the Atherton–Todd reaction and reactions involving organic azides, which provide different pathways to the same P-N bond structure. mdpi.com The key reaction in the synthesis of similar nucleotide antibiotics involves the condensation of a nucleoside 5'-phosphoramidite derivative with an amide or amine in the presence of an effective activator. nih.gov

The formation of nucleoside phosphates is a critical step in the origin of life, and research into prebiotic chemistry explores plausible pathways for their synthesis on the early Earth. nih.gov A central challenge is the "phosphate problem," which refers to the low solubility and reactivity of common phosphate minerals like apatite. nih.gov

Several hypotheses address this challenge:

Activating Agents: Compounds like diamidophosphate (B1260613) (DAP) have been shown to phosphorylate nucleosides in aqueous environments, potentially forming nucleoside amidophosphates as intermediates that can then convert to nucleoside triphosphates (NTPs). nih.gov This suggests a pathway where P-N bonds could have formed under prebiotic conditions.

Hypo-hydrous Environments: Reactions in environments with limited water, such as in formamide (B127407) or eutectic solvents, can facilitate phosphorylation. nih.govsemanticscholar.org Formamide, for instance, can serve as a medium for the phosphorylation of nucleosides using various phosphate salts. semanticscholar.org

Reduced Phosphorus Species: Minerals containing reduced forms of phosphorus, such as schreibersite found in meteorites, have been proposed as a more reactive source of phosphate on the early Earth. nih.gov

These prebiotic models highlight the fundamental chemical principles that could lead to the formation of phosphoramidate linkages, suggesting that such structures may have been accessible through natural chemical evolution.

Precursor Compounds in this compound Synthesis

The synthesis of this compound relies on two primary molecular components that are joined to form the final derivative.

Adenosine (B11128) 5'-Monophosphate (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide found in RNA. drugbank.com It consists of three distinct components: the purine (B94841) nucleobase adenine (B156593), a ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose. wikipedia.org In cellular metabolism, AMP is a key component of the energy transfer cycle involving adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). nbinno.com

As a precursor in chemical synthesis, AMP provides the core nucleotide structure. nbinno.com It is the starting point for producing a wide range of derivatives where the phosphate group, the sugar, or the base can be chemically modified. nih.gov In the synthesis of this compound, AMP supplies the essential adenosine and phosphate framework.

Heptaminol is an amino alcohol with the chemical formula C8H19NO. nih.gov Its structure features a primary amino group (-NH2) that is capable of acting as a nucleophile. This amino group is the reactive site that attacks the activated phosphate of AMP to form the defining phosphoramidate bond of this compound. nih.gov The rest of the heptaminol molecule forms a side chain attached to the nucleotide moiety, imparting unique chemical properties to the resulting derivative.

| Compound | Role in Synthesis | Key Functional Group | Chemical Formula |

|---|---|---|---|

| Adenosine 5'-Monophosphate (AMP) | Nucleotide Moiety | 5'-Phosphate Group | C10H14N5O7P |

| Heptaminol | Amino Alcohol Moiety | Primary Amino Group | C8H19NO |

Characterization Techniques for Novel Nucleotide Derivatives

Once a novel nucleotide derivative like this compound is synthesized, its structure and purity must be rigorously confirmed. A variety of analytical techniques are employed for this purpose. egyankosh.ac.in

UV-Vis Spectrophotometry: This technique is used to quantify the concentration of nucleotides in a sample by measuring light absorbance at specific wavelengths, typically around 260 nm for purine and pyrimidine (B1678525) bases. egyankosh.ac.in The ratio of absorbance at different wavelengths (e.g., 260/280 nm) can also provide an initial assessment of purity. egyankosh.ac.in

Mass Spectrometry (MS): MS is crucial for determining the precise molecular weight of the synthesized compound, confirming that the addition of the heptaminol moiety to AMP has occurred. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating complex mixtures and analyzing polar molecules like nucleotides. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ³¹P NMR, provides detailed information about the atomic structure of the molecule. It can be used to confirm the presence of both the adenosine and heptaminol components and, most importantly, to verify the formation of the P-N phosphoramidate bond through characteristic shifts in the phosphorus signal.

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for purifying the final product and assessing its purity. Different chromatographic methods, including reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be used to separate the nucleotide derivative from unreacted precursors and byproducts. mdpi.com

Electrophoresis: Gel electrophoresis can be used to separate nucleotide derivatives based on their size and charge, providing another method to check for purity and successful synthesis. nih.govegyankosh.ac.in

| Technique | Information Provided |

|---|---|

| UV-Vis Spectrophotometry | Concentration and initial purity assessment. egyankosh.ac.in |

| Mass Spectrometry (MS) | Precise molecular weight and structural fragmentation patterns. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Detailed atomic structure and confirmation of covalent bonds (e.g., P-N linkage). |

| High-Performance Liquid Chromatography (HPLC) | Purification of the compound and assessment of sample purity. mdpi.com |

Spectroscopic Analysis in Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. These techniques provide detailed information about the atomic and molecular structure of a compound. For a molecule such as this compound, a combination of spectroscopic methods would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H NMR and ³¹P NMR would be critical.

¹H NMR: This would be used to identify the protons in the heptaminol and adenosine moieties. The chemical shifts, splitting patterns, and integration of the signals would help to confirm the presence of both components and the nature of their linkage.

³¹P NMR: This is particularly important for phosphorus-containing compounds. The chemical shift of the phosphorus atom in the phosphoramidate linkage would provide direct evidence of the successful formation of the P-N bond. The ³¹P NMR spectrum of phosphoramidates typically shows characteristic signals in a specific region, allowing for clear identification.

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound, providing strong evidence for its successful synthesis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, IR analysis would be expected to show characteristic absorption bands for the phosphate group, the N-H bond of the amide, and the various functional groups present in the adenosine and heptaminol structures.

A summary of expected spectroscopic data for a compound like this compound is presented in the table below.

| Spectroscopic Technique | Expected Observations for Structural Confirmation of this compound |

| ¹H NMR | Signals corresponding to the protons of the adenosine ribose and base, as well as the aliphatic protons of the heptaminol moiety. |

| ³¹P NMR | A characteristic signal in the phosphoramidate region of the spectrum, confirming the P-N bond formation. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| Infrared Spectroscopy | Absorption bands indicating the presence of P=O, P-N, N-H, O-H, and C-H bonds. |

Chromatographic Purity Assessment in Research-Grade Compounds

Ensuring the purity of a research-grade compound is crucial for the reliability and reproducibility of experimental results. Chromatographic techniques are the primary methods used for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. The compound would be injected onto a column with a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. A research-grade compound would be expected to have a purity of ≥95%.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a solvent system. The purity can be qualitatively assessed by the presence of a single spot.

The following table outlines the typical chromatographic methods used for purity assessment.

| Chromatographic Method | Principle of Purity Assessment |

| HPLC | Quantification of the main compound peak area relative to the total area of all peaks in the chromatogram. |

| TLC | Visual inspection for a single spot, indicating the absence of major impurities. |

Biochemical Interactions and Mechanistic Investigations

Exploration of Molecular Targets and Binding Affinities

The molecular interactions of Heptaminol (B132716) 5'-adenylate are multifaceted, stemming from its hybrid structure. While direct, high-throughput screening data on its binding affinities across a wide range of receptors and enzymes are not extensively available in the public domain, theoretical considerations and targeted studies provide insights into its potential molecular targets.

Interaction Profiles with Adenosine (B11128) Receptors and Transporters (Theoretical)

Due to the presence of the adenosine monophosphate moiety, it is plausible to theorize that Heptaminol 5'-adenylate could interact with adenosine receptors and transporters. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes. mdpi.come-century.usebi.ac.ukdiva-portal.orgnih.gov The affinity for these receptors is influenced by the substitution at the N6 and C2 positions of the adenine (B156593) ring, and the 5'-position of the ribose. diva-portal.org

Theoretically, the bulky heptaminol group at the 5'-position of the adenylate could sterically hinder the binding of this compound to adenosine receptors compared to adenosine itself. However, specific allosteric binding sites or conformational changes induced by the heptaminol moiety cannot be ruled out without dedicated computational docking and experimental binding assays. nih.gov Similarly, adenosine transporters, responsible for the cellular uptake and clearance of adenosine, could potentially interact with this compound, although the large size of the molecule might preclude efficient transport. nih.gov

Potential as a Substrate or Inhibitor for Adenylate-Forming Enzymes

Adenylate-forming enzymes are a vast superfamily that catalyzes the activation of a carboxylate substrate by transferring an AMP moiety from ATP. nih.gov This process is fundamental in various metabolic pathways, including fatty acid degradation and non-ribosomal peptide synthesis. Given that this compound is already an adenylated compound, it is not a substrate for these enzymes.

Theoretically, it could act as a product inhibitor in reactions where AMP is a leaving group. However, there is currently no direct experimental evidence to suggest that this compound is a potent or specific inhibitor of any particular adenylate-forming enzyme. Its structural similarity to reaction intermediates is not pronounced enough to suggest a broad inhibitory role across this enzyme class without further investigation.

Modulatory Effects on Nucleotide Phosphodiesterase Activity

A significant aspect of the biochemical profile of this compound is its interaction with the cyclic nucleotide signaling pathway, which strongly suggests a modulatory effect on nucleotide phosphodiesterases (PDEs). nih.gov PDEs are enzymes that hydrolyze cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby terminating their signaling. cvpharmacology.comfrontiersin.orgmdpi.com

Indirect evidence for the inhibitory role of this compound on phosphodiesterase comes from a study on murine spleen cells. In this study, the presence of theophylline, a known non-selective phosphodiesterase inhibitor, potentiated the increase in intracellular cAMP levels induced by this compound (referred to as HAA in the study). nih.gov This synergistic effect suggests that both compounds act on the same pathway, likely by inhibiting the breakdown of cAMP by phosphodiesterases.

Interaction of this compound (HAA) with Modulators of cAMP Metabolism

| Compound | Effect on HAA-induced cAMP Elevation | Inferred Mechanism of Interacting Compound |

|---|---|---|

| Theophylline | Further rise in cAMP level | Inhibition of Phosphodiesterase |

| Imidazole (B134444) | Fall in cAMP level | Activation of Phosphodiesterase |

Data derived from Ghosh et al., 1990. nih.gov

The study also showed that imidazole, a known activator of certain phosphodiesterases, led to a decrease in the cAMP levels that were elevated by this compound. nih.gov This further supports the hypothesis that the compound's effect on cAMP is at least partially mediated through the inhibition of phosphodiesterase activity. However, the specific PDE isoforms targeted by this compound have not been identified.

Intracellular Signaling Pathway Modulation

The primary documented effect of this compound on intracellular signaling is its ability to modulate the levels of cyclic nucleotides, which are crucial second messengers in a multitude of cellular processes.

Influence on Intracellular Cyclic Nucleotide Levels, particularly Cyclic AMP

Research has demonstrated that this compound leads to a significant elevation of intracellular cyclic AMP (cAMP) levels in cultured murine spleen cells. nih.gov This effect was observed to be both time- and dose-dependent, indicating a direct pharmacological action on the cellular machinery that regulates cAMP concentrations. researchgate.net

Effect of this compound (HAA) on Intracellular cAMP Levels in Murine Spleen Cells

| Concentration of HAA (µg/ml) | Incubation Time (min) | cAMP level (pmol/10^7 cells) |

|---|---|---|

| 0 (Control) | 15 | 4.8 ± 0.5 |

| 10 | 15 | 7.2 ± 0.6 |

| 50 | 15 | 10.5 ± 0.9 |

| 100 | 15 | 13.8 ± 1.2 |

| 100 | 5 | 8.1 ± 0.7 |

| 100 | 30 | 15.2 ± 1.4* |

*Statistically significant increase compared to control. Data adapted from Ghosh et al., 1990. nih.govresearchgate.net

The elevation of intracellular cAMP is a key event in many signal transduction pathways and can lead to a variety of cellular responses, including the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. nih.govmdpi.com

Relationship to Adenylate Cyclase Activity

The increase in intracellular cAMP levels caused by this compound also points to a potential interaction with adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP. mdpi.comreactome.org While direct binding and activation studies on adenylate cyclase by this compound are lacking, the observed biological effects are consistent with an activation of this enzyme.

The experimental evidence showing that the phosphodiesterase activator imidazole can counteract the cAMP-elevating effect of this compound suggests that the primary action of the compound might be the stimulation of cAMP synthesis via adenylate cyclase. nih.gov In this scenario, this compound would increase the rate of cAMP production, an effect that can be reversed by simultaneously increasing the rate of its degradation by phosphodiesterases. This interplay underscores the compound's role as a modulator of the dynamic equilibrium of cAMP metabolism.

Enzymatic Hydrolysis and Metabolic Fate in Model Systems

The metabolic fate of this compound is intrinsically linked to the cleavage of the phosphoramidate (B1195095) bond that connects its two main constituents. This process is crucial for the release of AMP and heptaminol, which in turn exert their biological effects.

The stability of the phosphoramidate (P-N) bond in this compound is a key determinant of its pharmacokinetic and pharmacodynamic profile. Phosphoramidate linkages are known to be susceptible to hydrolysis, and their stability is notably pH-dependent. nih.gov Research on other phosphoramidate compounds indicates that the P-N bond is relatively stable at neutral and higher pH levels but undergoes more rapid cleavage under acidic conditions. nih.govresearchgate.netoup.com This pH sensitivity is due to the protonation of the nitrogen atom, which facilitates nucleophilic attack by water, leading to the hydrolysis of the bond.

The intracellular environment, which can have localized areas of lower pH, could therefore favor the cleavage of the amidate bond. This property is often exploited in the design of phosphoramidate prodrugs to promote the intracellular release of the active nucleotide. biorxiv.orgnih.gov

The biotransformation of this compound is expected to follow the general metabolic pathways established for other phosphoramidate prodrugs. biorxiv.orgrsc.orgumn.edunih.govresearchgate.netcore.ac.uk These compounds are designed to be metabolized within the cell to release their active components.

The primary step in the biotransformation is the enzymatic cleavage of the phosphoramidate bond. This reaction is typically catalyzed by a class of enzymes known as phosphoramidases. rsc.org These enzymes specifically recognize and hydrolyze the P-N bond, liberating the phosphate-containing molecule (AMP) and the amino compound (heptaminol).

Once released, both AMP and heptaminol would enter their respective metabolic or signaling pathways. AMP would be available for phosphorylation to ADP and subsequently to ATP, contributing to the cellular energy pool, or it could be converted to cAMP, influencing signaling cascades. nih.gov Heptaminol, a sympathomimetic amine, would be expected to undergo its own metabolic transformations, which may include conjugation reactions or oxidative deamination, typical for such compounds.

The following table summarizes the potential enzymes involved in the biotransformation of this compound:

| Enzyme Class | Potential Role in Metabolism | Substrate | Product(s) |

| Phosphoramidases | Cleavage of the P-N amidate bond | This compound | Adenosine 5'-monophosphate (AMP) + Heptaminol |

| Kinases (e.g., Adenylate Kinase) | Phosphorylation of AMP | Adenosine 5'-monophosphate (AMP) | Adenosine diphosphate (B83284) (ADP) |

| ATP Synthase | Further phosphorylation to ATP | Adenosine diphosphate (ADP) | Adenosine triphosphate (ATP) |

| Adenylate Cyclase | Conversion of ATP to cAMP | Adenosine triphosphate (ATP) | Cyclic adenosine monophosphate (cAMP) |

| Cytochrome P450/Monoamine Oxidase | Metabolism of Heptaminol | Heptaminol | Oxidized/conjugated metabolites |

The pharmacological effects of this compound are a direct consequence of the release of its two bioactive components: AMP and heptaminol. ontosight.ai The synergy or interplay between these two molecules at the cellular level is of significant interest.

The release of AMP directly impacts cellular energetics and signaling. As a precursor to ATP, it can bolster the energy reserves of the cell. Its role as an allosteric regulator of AMPK allows it to act as a sensitive switch, tuning cellular metabolism in response to energy demands. The observed elevation of intracellular cAMP following treatment with heptaminol AMP amidate points to a direct influence on cAMP-dependent signaling pathways. nih.gov

Simultaneously, the release of heptaminol exerts its effects on the cardiovascular system. As a cardiac stimulant, it can increase heart rate and contractility. The localized release of heptaminol within cardiac or vascular cells, coupled with the enhanced energy state and signaling modulation from AMP, could lead to more targeted and potentially more effective cardiovascular responses compared to the administration of heptaminol alone.

The following table outlines the individual and potential combined effects of the released components:

| Component | Primary Cellular/Physiological Role | Potential Combined Effect with Other Component |

| Adenosine 5'-monophosphate (AMP) | - Precursor for ATP synthesis- Activator of AMP-activated protein kinase (AMPK)- Precursor for cyclic AMP (cAMP) | - Provide energy for heptaminol-induced cardiac stimulation- Modulate signaling pathways affected by heptaminol |

| Heptaminol | - Sympathomimetic amine- Cardiac stimulant- Vasodilator | - Enhanced cardiovascular effects due to improved cellular energetics- Targeted action within cells where AMP is also released |

Biological Activities in Model Systems and in Vitro Studies

Immunomodulatory Research in Murine Lymphoid Cells

Research utilizing murine lymphoid cells has been instrumental in characterizing the immunomodulatory properties of Heptaminol (B132716) 5'-adenylate. These studies have examined its influence on both B cell and T cell functions, which are the cornerstones of the adaptive immune response.

While direct studies on antibody production are not detailed, the potentiation of humoral immune responses can be inferred from the compound's effects on the cellular players involved. The mitogenic response to substances that stimulate B cells, the producers of antibodies in the humoral response, can be influenced by T cells. nih.gov Research indicates that some mitogenic responses are characterized by T-cell-dependent B-cell proliferation. nih.gov Heptaminol 5'-adenylate has been shown to enhance the function of helper T cells, which are crucial for activating B cells to proliferate and differentiate into antibody-secreting cells. nih.govwikipedia.org This enhancement of helper T cell function suggests a mechanism by which the compound could potentiate in vitro primary humoral immune responses.

This compound has demonstrated a clear impact on T cell populations in mice. One study found that the compound increased the percentage of various T cell surface phenotypes in the peripheral blood lymphocytes of mice that had been primed with sheep red blood cells. nih.gov The compound was also found to enhance the function of helper T cells. nih.gov This suggests a stimulatory effect on T lymphocyte lineages. nih.gov

The observed increases in specific T cell markers are detailed in the table below.

| T Cell Surface Phenotype | Increase Over Control (%) |

| Thy1.2 | 136% |

| Lyt1 (Helper T Cells) | 145% |

| L3T4 (Helper T Cells) | 144% |

| Lyt2 (Suppressor/Cytotoxic T Cells) | 153% |

| Data sourced from a study on peripheral blood lymphocytes of mice administered Heptaminol AMP amidate. nih.gov |

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger that regulates a wide array of cellular functions, including immune responses. nih.govmdpi.com Generally, elevated intracellular cAMP levels are associated with the suppression of innate immune functions and can mediate the inhibitory effects on cell replication in human T lymphocytes. nih.govniscpr.res.in

This compound was found to elevate the intracellular cAMP level of cultured mouse spleen cells in a manner dependent on both dose and time. nih.gov This effect was further amplified by theophylline, a phosphodiesterase inhibitor, and reduced by imidazole (B134444), suggesting a direct influence on the cAMP pathway. nih.gov This elevation of cAMP is considered to be closely related to the compound's immunopotentiating properties and its enhancement of helper T cell function. nih.gov The activation of T-cells leads to a temporary increase in cAMP levels, a process that is precisely balanced by phosphodiesterase (PDE) enzymes which break down cAMP. frontiersin.org This regulation is crucial, as high, sustained levels of cAMP can suppress T-cell activation and proliferation. frontiersin.org

Cellular Response Investigations

Investigations into the cellular responses to this compound have often involved stimulating immune cells with mitogens, which are substances that induce cell division (proliferation). These studies provide insight into how the compound modulates the activation and expansion of lymphocyte populations.

The effect of this compound on mitogen-induced proliferation of murine spleen cells has yielded varied results depending on the specific mitogen used. nih.gov Mitogens like Concanavalin A (Con A) and Phytohemagglutinin (PHA) are commonly used to stimulate T cells. niscpr.res.in

In spleen cell cultures from mice treated with this compound, the proliferative response to different T cell mitogens was altered compared to controls. nih.gov

| Mitogen | Concentration | Effect on Proliferation |

| Concanavalin A (Con A) | Higher Doses | Mild Inhibition |

| Phytohemagglutinin P (PHA) | Various | Trend of Enhancement |

| Data based on studies of spleen cells from mice administered Heptaminol AMP amidate. nih.gov |

The mild inhibition of proliferation with high doses of Con A contrasts with the trend of enhanced proliferation observed with PHA. nih.gov This suggests that the compound's immunomodulatory effect on T cell proliferation is nuanced and may depend on the specific activation pathway triggered. nih.gov These findings support the idea that the compound's immunopotentiation is linked to its ability to elevate cAMP levels and enhance helper T cell function. nih.gov

There is no direct research detailing the specific cytokine and chemokine expression profiles resulting from treatment with this compound. However, a conceptual framework can be constructed based on its known biological activities.

Cytokines and chemokines are signaling proteins crucial for cell-to-cell communication in the immune system, orchestrating inflammation and immune cell trafficking. mdpi.com T helper cells, which are functionally enhanced by this compound, are major producers of cytokines that shape the nature of an immune response. nih.govwikipedia.org For instance, activated T cells can secrete pro-inflammatory cytokines. frontiersin.org

Comparative Analysis with Precursor Compounds

The biological activity of this compound is not merely an aggregate of the individual effects of its precursors, Adenosine 5'-monophosphate (AMP) and heptaminol. google.com Instead, the compound exhibits a distinct pharmacological profile, suggesting that the unique combination of these two molecules results in altered, synergistic, or entirely new biological actions. google.comontosight.ai Investigations into its cardiovascular and immunological effects reveal a complex interplay that differentiates it from a simple mixture of its components. google.comnih.gov

Differential Activities of this compound Versus AMP and Heptaminol Alone

In vitro studies on cardiovascular parameters highlight significant differences in the activity of this compound when compared directly with AMP and heptaminol. The pharmacological activity of the combined compound does not correspond to a simple addition of the effects of its constituents. google.com

For instance, the variation in coronary perfusion rate is notably less with this compound than with AMP, while heptaminol alone has no effect on this parameter. Furthermore, the change in ventricular inotropism (the force of heart muscle contraction) is considerably less with this compound than with heptaminol, whereas AMP shows a positive activity on this factor. google.com These distinctions underscore that this compound is a distinct chemical entity and not a simple mixture. google.com

A comparative study on various cardiovascular metrics in an animal model yielded the following results:

Interactive Data Table: Comparative Cardiovascular Effects

| Product | Dose (mg/kg) | Coronary Sinusal Flow Rate (%) | Coronary Sinusal PVO2 (%) | Systemic Arterial Pressure (%) | Pulse Rate (%) | Amplitude of Left Ventricular Contractions (%) |

|---|---|---|---|---|---|---|

| This compound | 5 | +51.1 | +178.8 | -50.4 | -35.4 | +51.9 |

| AMP | 3.65 | +68.5 | +93.7 | -40.3 | -46.2 | +6.8 |

| Heptaminol | 1.35 | 0 | 0 | +11.2 | -9.9 | +86.8 |

Data sourced from patent information. The doses for AMP and Heptaminol represent the amount of each contained in 5 mg/kg of this compound. google.com

Investigation of Synergistic or Unique Biological Effects

The unique nature of this compound is most evident in its synergistic and novel biological effects that cannot be predicted from the activities of AMP and heptaminol alone.

A prominent synergistic cardiovascular effect is the significant increase in the partial pressure of oxygen in sinusal venous blood (sinusal PVO2). google.com this compound was shown to increase this parameter by 178.8%. google.com This effect is substantially greater than that observed with AMP (+93.7%) and is completely absent with heptaminol alone (0%). google.com This marked improvement in the oxygen balance of the myocardial effluent blood occurs alongside stimulation of cardiac contraction amplitude and frequency, indicating a unique and beneficial cardiovascular profile. google.com

Beyond cardiovascular applications, this compound, also referred to in studies as Heptaminol AMP amidate (HAA), demonstrates unique immunomodulatory activities. Research has shown it potentiates the in vitro primary humoral immune response. acs.org Further studies in murine models revealed that the compound has distinct effects on T-cell populations and functions. nih.govresearchgate.net Specifically, HAA was found to:

Elevate intracellular cyclic AMP (cAMP) levels in spleen cells in a time- and dose-dependent manner. nih.gov

Increase the percentage of T-cell surface phenotypes (including Thy1.2, Lyt1, L3T4, and Lyt2) on peripheral blood lymphocytes. nih.gov

Enhance the function of helper T-cells. nih.gov

These immunopotentiating effects, linked to the elevation of cAMP, represent a novel activity profile not characteristic of a simple combination of a cardiac stimulant and a metabolic nucleotide. nih.govresearchgate.net

Research Methodologies and Analytical Approaches

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture serves as a fundamental platform for studying the effects of Heptaminol (B132716) 5'-adenylate in a controlled environment, allowing for the detailed analysis of cellular responses. frontiersin.orgmdpi.comeuropa.eu The use of these models is essential for initial high-throughput screening and for more in-depth mechanistic follow-up studies. frontiersin.orguni-frankfurt.de

To create a more physiologically relevant model, primary cells are isolated directly from tissues. biocompare.comrwdstco.com This process typically involves both enzymatic and mechanical dissociation of the tissue to generate a single-cell suspension. rwdstco.com The choice of enzymes, such as collagenase or dispase, and the digestion time are critical parameters that need to be carefully optimized for each tissue type to maximize cell viability and yield. biocompare.comthermofisher.com For instance, a common procedure involves incubating minced tissue with a protease solution, followed by mechanical disruption and filtration to remove undigested tissue and debris. biocompare.comthermofisher.com

Isolated primary cells, such as human keratinocytes or mouse embryonic fibroblasts (MEFs), can then be cultured and expanded. thermofisher.comthermofisher.com These cells are often used as feeder layers in stem cell research or as models to study various biological processes like growth control and DNA damage response. thermofisher.com The quality of the primary cell culture is paramount for the reliability of subsequent experiments. thermofisher.com

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Tissue Collection | Aseptically collect tissue samples. rwdstco.com | Minimize time between collection and processing. rwdstco.com |

| 2. Mechanical Dissociation | Mince the tissue into small fragments. biocompare.com | Use sterile instruments. thermofisher.com |

| 3. Enzymatic Digestion | Incubate tissue fragments with an appropriate enzyme solution (e.g., trypsin, collagenase). thermofisher.comthermofisher.com | Optimize enzyme concentration and incubation time. biocompare.com |

| 4. Cell Filtration | Pass the cell suspension through a cell strainer to remove clumps and debris. biocompare.com | Use appropriate pore size for the cell type. |

| 5. Cell Culture | Plate the isolated cells in a suitable culture medium and incubate under controlled conditions. thermofisher.com | Use appropriate growth factors and supplements. thermofisher.com |

Reporter gene assays are powerful tools for investigating the activation or inhibition of specific signaling pathways by compounds like Heptaminol 5'-adenylate. nih.govthermofisher.com These assays utilize a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence (promoter) that is responsive to a particular signaling pathway. nih.govpromega.com When the pathway is activated, the reporter gene is expressed, and its product can be easily quantified, providing a measure of pathway activation. thermofisher.com

For instance, to study the effect on a G-protein coupled receptor signaling pathway, cells can be co-transfected with a receptor of interest and a reporter construct containing a responsive element. nih.gov Stimulation of the receptor would lead to the expression of the reporter protein, which can be measured using luminescence or fluorescence. nih.govbmglabtech.com Dual-luciferase assays, which use two different reporter genes, are often employed to normalize for variations in transfection efficiency and cell number. nih.govbmglabtech.com

| Reporter Gene | Detection Method | Advantages |

|---|---|---|

| Firefly Luciferase | Luminescence bmglabtech.com | High sensitivity, low background. bmglabtech.com |

| Renilla Luciferase | Luminescence nih.gov | Often used as a control in dual-reporter assays. promega.com |

| β-Galactosidase | Colorimetric/Chemiluminescent nih.gov | Well-established assay. |

| Green Fluorescent Protein (GFP) | Fluorescence thermofisher.com | Allows for live-cell imaging. |

Flow cytometry is a high-throughput technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. annlabmed.orgnih.gov This method is invaluable for assessing changes in cellular phenotype, viability, and specific protein expression in response to treatment with this compound. medintensiva.org

Cells are labeled with fluorescently tagged antibodies that specifically bind to cell surface or intracellular proteins. nih.gov As the cells pass one by one through a laser beam, the emitted fluorescence is detected, providing quantitative data on the expression of the targeted proteins. nih.govresearchgate.net This technique can be used to identify specific cell populations, analyze the cell cycle, and measure apoptosis. For instance, in the context of immune response studies, flow cytometry can be used to quantify different subsets of immune cells and their activation status. medintensiva.orgresearchgate.net

| Marker | Fluorochrome | Cell Population Identified |

|---|---|---|

| CD45 | PerCP | All leukocytes. researchgate.net |

| CD3 | APC | T cells. |

| CD4 | FITC | Helper T cells. |

| CD8 | PE | Cytotoxic T cells. nih.gov |

| CD19 | PE-Cy7 | B cells. |

Biochemical Assays for Enzyme Kinetics and Substrate Specificity

Biochemical assays are essential for characterizing the direct interaction of this compound with specific enzymes and for understanding its impact on their function. who.int These cell-free systems allow for the precise measurement of enzyme activity and kinetics. sigmaaldrich.com

The quantification of intracellular nucleotides and other metabolites is crucial for understanding the metabolic effects of this compound. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose. nih.gov For example, reversed-phase HPLC can be used to separate and quantify different adenine (B156593) nucleotides (AMP, ADP, and ATP). nih.gov

More recently, fluorogenic in vitro transcription assays have been developed for the real-time quantification of ribonucleotides. nih.govbiorxiv.org These assays are highly sensitive and can be performed in a high-throughput format. biorxiv.org They rely on the activity of RNA polymerases, which is dependent on the concentration of specific nucleotides. nih.gov

| Method | Principle | Key Features |

|---|---|---|

| Reversed-Phase HPLC | Separation based on hydrophobicity. nih.gov | Well-established, can quantify multiple nucleotides. nih.gov |

| Fluorogenic In Vitro Transcription | RNA polymerase activity is dependent on nucleotide concentration, leading to a fluorescent signal. nih.gov | High sensitivity, real-time measurement. nih.govbiorxiv.org |

| Luciferase-Based Assays | ATP-dependent light production by luciferase. biorxiv.org | Specific for ATP, very high sensitivity. |

To directly assess the effect of this compound on enzyme activity, cell-free assays are utilized. nih.gov These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation. nih.govthermofisher.com

Spectrophotometric assays are commonly used, where the product of the enzymatic reaction absorbs light at a specific wavelength. nih.govthermofisher.com For adenylate-forming enzymes, a coupled continuous spectrophotometric assay can be employed. nih.govnih.gov This assay measures the release of pyrophosphate, which is then coupled to another enzymatic reaction that produces a chromogenic substrate. nih.govnih.gov Studying enzyme kinetics, including the determination of parameters like KM and Vmax, provides insights into the mechanism of enzyme inhibition or activation by the compound. thermofisher.comwikipedia.org

| Parameter | Description | Significance |

|---|---|---|

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. wikipedia.org | Indicates the catalytic efficiency of the enzyme. |

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. wikipedia.org | Reflects the affinity of the enzyme for its substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic activity of the enzyme. |

| kcat/KM | The catalytic efficiency of the enzyme. | Reflects both binding and catalytic steps. |

Spectroscopic and Chromatographic Techniques in Biological Samples

The detection and quantification of this compound and its metabolites in biological matrices are critical for understanding its pharmacokinetic and pharmacodynamic profiles. Given the compound's structure, a combination of chromatographic separation and spectroscopic detection methods is typically employed.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound in biological samples such as plasma and urine. The method's strength lies in its ability to separate the parent compound from its metabolites and endogenous matrix components before quantification.

For the analysis of heptaminol, the non-adenylated form of the compound, reversed-phase HPLC is commonly used. nih.gov A study detailing the analysis of heptaminol in human plasma and urine utilized pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection. nih.gov This approach enhances the sensitivity of the assay, which is crucial for pharmacokinetic studies where concentrations can be low. nih.gov Peak plasma concentrations of heptaminol have been observed at 0.75 hours after oral administration, with a half-life of approximately 2.1 hours. nih.gov

Another HPLC method for heptaminol in serum involved a "solvent demixing" extraction procedure using acetonitrile (B52724), followed by derivatization with o-phthaldialdehyde and 2-mercaptoethanol. nih.gov The resulting adducts were quantified using reversed-phase HPLC with UV detection, demonstrating linearity up to 250 µmol/L with a low coefficient of variation. nih.gov

Given that this compound is more polar than heptaminol due to the adenylate group, modifications to the chromatographic conditions would be necessary. A hydrophilic interaction liquid chromatography (HILIC) approach could be suitable for retaining and separating this polar compound.

A validated stability-indicating RP-HPLC method for a combination of drugs including a related compound, acefylline (B349644) piperazine, used a C18 column with a mobile phase consisting of acetonitrile and 0.1% orthophosphoric acid. eurasianjournals.com Detection was carried out at 240 nm. eurasianjournals.com Such a method could be adapted for this compound, with adjustments to the mobile phase composition and gradient to achieve optimal separation.

Table 1: Illustrative HPLC Parameters for Analysis of Heptaminol and Related Compounds

| Parameter | Method for Heptaminol nih.govnih.gov | Potential Method for this compound |

|---|---|---|

| Column | Reversed-Phase (e.g., Radial-Pak C18) | Reversed-Phase C18 or HILIC |

| Mobile Phase | Acetonitrile/Buffer | Acetonitrile/Aqueous buffer (e.g., phosphate (B84403) or formate) |

| Extraction | Solvent demixing or Protein precipitation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Derivatization | o-phthalaldehyde (OPA) | May not be necessary with MS detection, but possible for UV/Fluorescence |

| Detection | UV or Fluorescence | UV (approx. 260 nm for adenine) or Mass Spectrometry (MS) |

| Limit of Detection | Sufficient for pharmacokinetic studies | Dependent on detection method, expected to be in the low ng/mL range with MS |

This table is generated based on published methods for similar compounds and represents a hypothetical adaptation for this compound.

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural elucidation and identification of metabolites.

For heptaminol, GC-MS analysis has been used for its determination in human urine, especially in the context of doping control. oup.com This method involved solid-phase extraction and derivatization with trifluoroacetic anhydride (B1165640) (TFAA). The resulting mass spectrum showed characteristic ions that could be used for identification. oup.com It was found that unchanged heptaminol was the primary form excreted in urine. oup.com

A study on the disposition of heptaminol in camels using LC-MS/MS identified a hydroxy metabolite, indicating that hydroxylation is a metabolic pathway. camelsandcamelids.com The mass spectrometer was operated in positive ion electrospray mode. camelsandcamelids.com When ingested by humans, the related compound octodrine (B1677171) is rapidly metabolized to heptaminol, which is the main compound found in the blood. nih.gov

For this compound, LC-MS/MS would be the preferred method for metabolite identification. The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), would allow for the detection of the intact molecular ion and its fragments, which is essential for structural confirmation. High-resolution mass spectrometry (HRMS) could provide accurate mass measurements, enabling the determination of the elemental composition of metabolites.

Potential metabolic pathways for this compound could include:

Hydrolysis of the adenylate group to yield heptaminol.

Hydroxylation of the heptaminol moiety.

N-dealkylation.

Further conjugation of metabolites with glucuronic acid or sulfate.

Table 2: Potential Mass Spectrometric Data for this compound and its Metabolites

| Compound | Ionization Mode | Precursor Ion (m/z) | Potential Fragment Ions (m/z) |

|---|---|---|---|

| This compound | Positive ESI | [M+H]⁺ | Adenine fragment, Ribose fragment, Heptaminol fragment |

| Heptaminol | Positive ESI | [M+H]⁺ | Fragments from loss of water, alkyl chain fragments |

This table is illustrative and based on the expected fragmentation patterns of the compound's structural components.

Animal Models for Systemic Biological Response (Mechanistic Focus)

Animal models are indispensable for investigating the systemic biological effects of this compound, particularly its impact on the immune system. Such studies provide insights into the compound's mechanism of action in a complex biological system.

Design and Ethical Considerations in Preclinical Animal Research

The design of preclinical animal studies for compounds like this compound, which has potential cardiovascular and immunomodulatory effects, requires careful consideration of the animal model, experimental endpoints, and ethical guidelines.

Animal Model Selection: The choice of animal model is crucial and should be justified based on its physiological relevance to humans. pubpub.org For cardiovascular research, both small rodents (mice, rats) and larger animals are used, though physiological differences between rodents and humans are a known limitation. nih.gov For immunological studies, inbred mouse strains such as BALB/c are often used due to their well-characterized immune systems. nih.gov A study on Heptaminol AMP amidate, a related nucleotide derivative, utilized BALB/c mice to assess its effects on T-cell populations. nih.gov

Study Design: Preclinical studies should incorporate rigorous design elements to minimize bias, including randomization, blinding, and sample size estimation. ahajournals.org A typical study investigating the immunomodulatory effects of this compound would involve treating animals with the compound and a vehicle control. Positive controls, such as known immunomodulators, might also be included. The study protocol should be designed to recapitulate potential clinical use as closely as possible. pubpub.org

Ethical Considerations: All animal research must adhere to ethical principles, often summarized as the "Three Rs": Replacement, Reduction, and Refinement. researchgate.net This involves using non-animal methods where possible, minimizing the number of animals used, and refining procedures to reduce pain and distress. researchgate.net Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. eurasianjournals.com

Assessment of Immunological Parameters in Animal Models

Based on studies of related compounds, this compound is expected to have immunomodulatory properties. The assessment of these effects in animal models would involve a range of immunological assays.

A key study on Heptaminol AMP amidate demonstrated its ability to increase the percentage of T-cell surface phenotypes (Thy1.2, Lyt1, L3T4, and Lyt2) in the peripheral blood lymphocytes of mice primed with sheep red blood cells. nih.gov This suggests that this compound may act as an immunological adjuvant. nih.gov

Table 3: Immunological Effects of Heptaminol AMP Amidate in Mice

| T-Cell Surface Phenotype | Percentage Increase Over Control |

|---|---|

| Thy1.2 | 136% |

| Lyt1 | 145% |

| L3T4 | 144% |

| Lyt2 | 153% |

Data sourced from Ueno et al., 1991. nih.gov

Furthermore, studies on heptaminol have shown that it can attenuate the depletion of Natural Killer (NK) cells induced by inflammatory agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. medchemexpress.comnih.gov This effect was found to be dependent on the synthesis of nitric oxide (NO). medchemexpress.comnih.gov

Therefore, the assessment of immunological parameters for this compound in animal models would likely include:

Flow Cytometry: To analyze changes in immune cell populations in blood, spleen, and lymph nodes (e.g., T-cells, B-cells, NK cells, macrophages). nih.gov

Cytokine Profiling: Measurement of cytokine levels (e.g., interleukins, interferons, TNF-alpha) in plasma or tissue homogenates using techniques like ELISA or multiplex assays.

Functional Assays: In vitro assessment of immune cell function after in vivo treatment, such as T-cell proliferation assays or NK cell cytotoxicity assays.

Histopathology: Examination of lymphoid tissues for changes in cellularity and architecture.

Future Directions and Theoretical Research Avenues

Exploration of Heptaminol (B132716) 5'-adenylate in Nucleic Acid Chemistry Research

The study of nucleic acids, DNA and RNA, is fundamental to understanding biological processes. Modified nucleotides are essential tools in this field, serving as probes to investigate enzymatic mechanisms and as building blocks for creating synthetic nucleic acid sequences with novel properties. frontiersin.orgopenaccessgovernment.org

Future research could investigate Heptaminol 5'-adenylate as a precursor for generating modified nucleic acids. One theoretical application is its use in studies of DNA and RNA polymerases. The efficiency and fidelity with which these enzymes incorporate nucleotides are critical for genetic integrity. frontiersin.org By converting this compound into its corresponding triphosphate form, researchers could test its ability to be incorporated into a growing DNA or RNA strand. Such experiments would reveal how the heptaminol-derived modification on the phosphate (B84403) group affects polymerase activity, potentially providing insights into the enzyme's active site and mechanism. nih.gov

Another avenue involves using this compound in the development of nucleic acid enzymes (ribozymes or deoxyribozymes). These catalytic nucleic acids can be generated through in vitro evolution to perform specific chemical reactions. nih.gov Introducing a modified building block like this compound into the selection process could lead to the discovery of novel catalysts with unique functionalities, potentially expanding the toolkit of synthetic biology.

Rational Design of Novel Nucleotide Amidate Analogs and Derivatives

This compound belongs to the class of nucleotide amidates. This structure is a form of a "prodrug," an inactive compound that is metabolized in the body to become an active drug. wikipedia.org The amidate group can mask the negative charges of the phosphate, which typically hinders the ability of nucleotides to cross cell membranes. nih.gov This strategy has been successfully used to improve the delivery of antiviral nucleotide analogs. nih.govnih.govnih.gov

Rational design could be employed to create novel analogs of this compound with potentially enhanced properties. This involves systematically modifying the heptaminol portion of the molecule or replacing it with other amino alcohols or amino acid esters. The goal would be to modulate properties such as lipophilicity (fat solubility), cell permeability, and the rate of intracellular conversion to the active AMP. nih.govnih.gov For instance, altering the length or branching of the alkyl chain on the amino alcohol could fine-tune its interaction with cell membranes and metabolic enzymes. nih.gov

A theoretical research program could synthesize and evaluate a library of these new analogs.

Table 1: Hypothetical Analogs of this compound for Structure-Activity Relationship (SAR) Studies

| Analog Name | Modifications to Heptaminol Moiety | Predicted Property Change | Research Goal |

| Octylamino 5'-adenylate | Longer, unbranched alkyl chain | Increased lipophilicity | Enhance membrane permeability |

| Cyclohexylamino 5'-adenylate | Cyclic alkyl group | Increased rigidity | Probe enzyme binding pocket shape |

| Alanine methyl ester 5'-adenylate | Amino acid ester instead of amino alcohol | Altered enzymatic cleavage kinetics | Optimize release of AMP |

| Prolinol 5'-adenylate | Cyclic amino alcohol | Constrained conformation | Improve binding specificity to target enzymes |

This systematic approach would generate valuable structure-activity relationship (SAR) data, guiding the development of more effective nucleotide-based therapeutic agents. acs.org

Development of Advanced In Vitro Models for Complex Biochemical Pathway Analysis

To understand the biological effects of this compound, it is crucial to analyze its metabolism and impact on cellular pathways. Nucleoside and nucleotide analogs are typically processed by cellular salvage pathways, which involve a series of phosphorylation steps to generate the active triphosphate form. nih.gov

Advanced in vitro models could be developed to trace the metabolic fate of this compound. Such models might include:

Cell-based Assays: Using cultured human cells, researchers could expose them to this compound and use techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to measure the intracellular concentrations of the parent compound, AMP, ADP, and ATP over time. nih.govscience.gov This would clarify the efficiency of its conversion to AMP and its subsequent phosphorylation.

Reconstituted Biochemical Pathways: A more controlled approach would involve creating a simplified in vitro system containing the purified enzymes responsible for nucleotide metabolism, such as phosphoramidases and kinases. nih.gov This would allow for a detailed mechanistic study of each step of the compound's activation, free from the complexity of a whole cell.

Phase Separation Assays: Some viral proteins and RNA can form condensates through a process called liquid-liquid phase separation (LLPS), which is crucial for the viral life cycle. mdpi.com As a nucleotide analog, this compound could be tested in in vitro LLPS models to see if it modulates the formation of these biomolecular condensates, a potential antiviral mechanism. mdpi.com

These models would provide critical data on how this compound is processed by cells and how it perturbs the delicate balance of the nucleotide pool. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry offers powerful tools to predict and analyze the interactions between small molecules and biological macromolecules like proteins. kallipos.grriken.jp These theoretical studies can guide experimental work by prioritizing compounds and suggesting mechanisms of action before resource-intensive lab work begins.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. bonvinlab.orgjabonline.in This method could be used to generate hypotheses about which proteins in the cell might interact with this compound.

For example, docking simulations could model the interaction of this compound with the active sites of enzymes involved in purine (B94841) metabolism. nih.govreactome.org Key targets for such theoretical studies would include:

Phosphoramidases: Enzymes that would cleave the amidate bond to release AMP. nih.gov

Adenylate Kinase: An enzyme that converts AMP to ADP, a crucial step in energy metabolism. mdpi.com

AMP Deaminase: An enzyme that catabolizes AMP. nih.gov

The results, often expressed as a "docking score," indicate the predicted binding affinity. jabonline.inbioinformation.net By comparing the docking scores of this compound with those of the natural substrate (AMP), researchers could predict whether the compound is likely to be a substrate, an inhibitor, or neither for these key enzymes. plos.org

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions, simulating the movements of atoms and molecules over time. arxiv.org While docking provides a static snapshot of binding, MD simulations can reveal how the protein and ligand adjust their shapes upon binding and assess the stability of the interaction. nih.govresearchgate.net

An MD simulation of a this compound-protein complex, identified through docking, could:

Assess the stability of the binding pose over nanoseconds or microseconds.

Identify key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the compound.

Reveal conformational changes in the protein induced by the binding of the ligand. mdpi.com

These simulations are computationally intensive but provide a level of detail that is difficult to achieve through experimental methods alone. researchgate.net

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation Study

| Parameter | Description | Example Value/Setting | Purpose |

| System | Protein-ligand complex in a water box | Adenylate Kinase + this compound | To simulate a realistic cellular environment |

| Force Field | Mathematical model describing interatomic forces | OPLS/AA, AMBER | To accurately calculate molecular interactions |

| Simulation Time | Duration of the simulation | 200 nanoseconds | To observe significant conformational changes and binding events |

| Analysis | Metrics to be calculated from the trajectory | Root-Mean-Square Deviation (RMSD), Hydrogen Bond Analysis | To quantify the stability and nature of the interaction |

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. uni-frankfurt.de The data generated from the previously described research avenues—biochemical assays, SAR studies, and computational modeling—could be integrated into a systems biology framework to predict the network-level effects of this compound.

Since the compound is a derivative of AMP, a central molecule in cellular metabolism and signaling, its effects are likely to be widespread. nih.govcolumbia.edu A systems biology model could integrate data on:

The rate of conversion of this compound to AMP.

The interaction of the compound with various nucleotide-binding proteins.

Changes in the concentrations of other metabolites following exposure to the compound.

Q & A

Q. What metadata is critical for reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.